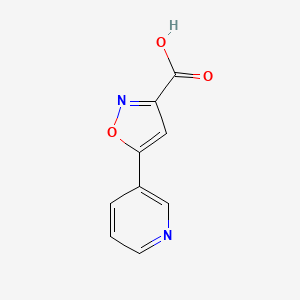

5-(3-Pyridyl)isoxazole-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-yl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-4-8(14-11-7)6-2-1-3-10-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKJDFVYCYOGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(3-Pyridyl)isoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-(3-Pyridyl)isoxazole-3-carboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. Its rigid, heteroaromatic scaffold, combining the electronic properties of a pyridine ring, an isoxazole ring, and a carboxylic acid moiety, makes it a valuable building block for the synthesis of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents, particularly nicotinic acetylcholine receptor (nAChR) modulators.[1][2]

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and inherent physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Chemical Structure

The structure of this compound incorporates three key functional components: a pyridine ring, an isoxazole ring, and a carboxylic acid group.

-

IUPAC Name: 5-(pyridin-3-yl)isoxazole-3-carboxylic acid

-

CAS Number: 893638-39-6[3]

-

Molecular Formula: C₉H₆N₂O₃[2]

-

SMILES: O=C(O)c1cc(on1)c2cccnc2[3]

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

While experimentally determined data for this specific molecule is not widely published, the following table summarizes key physicochemical properties, including predicted values where experimental data is unavailable. These predictions are based on computational models and data from structurally similar compounds.

| Property | Value | Source |

| Melting Point | No experimental data available. Similar structures, such as 5-phenylisoxazole-3-carboxylic acid, have melting points in the range of 160-164 °C. | N/A |

| pKa | Predicted to have two pKa values: one for the carboxylic acid (approx. 3-4) and one for the pyridinium ion (approx. 4-5). | N/A (Based on general values for carboxylic acids and pyridines)[4][5] |

| LogP | A calculated LogP for the isomeric 5-(2-pyridyl)isoxazole-3-carboxylic acid is 1.43.[6] The value for the 3-pyridyl isomer is expected to be similar. | N/A |

| Solubility | Expected to be sparingly soluble in water and more soluble in organic solvents such as DMSO, DMF, and methanol. | N/A |

| Storage | Store at room temperature in a dry environment or sealed at 2-8°C.[3] | N/A |

Spectroscopic and Analytical Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the aromatic rings.

-

O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[7]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1710 and 1760 cm⁻¹. Conjugation with the isoxazole ring may shift this to the lower end of the range.

-

C=N Stretch (Isoxazole & Pyridine): Absorption bands in the 1600-1450 cm⁻¹ region are expected due to the C=N and C=C stretching vibrations within the isoxazole and pyridine rings.

-

Aromatic C-H Stretch: Weak to medium bands are anticipated above 3000 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would display signals corresponding to the protons on the pyridine and isoxazole rings. The pyridine ring protons would appear as multiplets in the aromatic region (δ 7.5-9.0 ppm). A singlet for the isoxazole proton is also expected in the aromatic region. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), the position of which can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ > 160 ppm). The carbons of the pyridine and isoxazole rings would appear in the aromatic region (δ 110-160 ppm).

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z 190 or 191, respectively. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and fragmentation of the heterocyclic rings.

Synthesis and Manufacturing

The most prevalent and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[7][8] This approach offers a high degree of control over the substitution pattern of the resulting isoxazole ring.

General Synthetic Pathway: 1,3-Dipolar Cycloaddition

The synthesis of this compound can be envisioned through the reaction of a propiolate derivative (the alkyne component) with 3-pyridinecarbonitrile oxide (the nitrile oxide component). The nitrile oxide is typically generated in situ from the corresponding aldoxime or hydroximoyl chloride.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed protocol based on established methodologies for the synthesis of similar isoxazole carboxylic acids.[9] Optimization of reaction conditions may be necessary.

Step 1: Synthesis of Ethyl 5-(3-Pyridyl)isoxazole-3-carboxylate

-

Nitrile Oxide Generation: To a stirred solution of 3-pyridinealdoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) or a solution of sodium hypochlorite (bleach), to the reaction mixture. The slow addition is crucial to control the concentration of the transient nitrile oxide and minimize dimerization.

-

Cycloaddition: In a separate flask, dissolve ethyl propiolate (1.0-1.2 eq) in the same solvent.

-

Slowly add the freshly prepared nitrile oxide solution to the ethyl propiolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the isoxazole ester.

Step 2: Hydrolysis to this compound

-

Dissolution: Dissolve the purified ethyl 5-(3-pyridyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Saponification: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (1.5-2.0 eq), to the solution.

-

Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC.

-

Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) until the product precipitates.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three main components: the carboxylic acid, the isoxazole ring, and the pyridine ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations:

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via activation of the carboxylic acid (e.g., with DCC or as an acid chloride) will yield the corresponding ester. This is a common step in prodrug strategies or for modifying solubility.

-

Amide Formation: Activation of the carboxylic acid followed by reaction with an amine will form an amide. This is a key reaction for building more complex molecules and is frequently used in medicinal chemistry to explore structure-activity relationships.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(hydroxymethyl)-5-(3-pyridyl)isoxazole, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Decarboxylation: While generally requiring harsh conditions, decarboxylation to form 5-(3-pyridyl)isoxazole is a possible transformation.

Reactivity of the Isoxazole Ring

The isoxazole ring is a stable aromatic system, but it can participate in several important reactions:

-

Ring Opening: The N-O bond of the isoxazole ring is susceptible to reductive cleavage. Catalytic hydrogenation (e.g., using H₂/Pd-C) can open the ring to yield an enaminone, which can be a useful intermediate for further synthetic transformations.

-

Electrophilic Substitution: The isoxazole ring can undergo electrophilic aromatic substitution, primarily at the C4 position. However, the presence of the electron-withdrawing carboxylic acid group at C3 deactivates the ring towards this type of reaction.

-

Lithiation: The proton at the C4 position of the isoxazole ring can be abstracted by strong bases such as n-butyllithium. The resulting 4-lithioisoxazole is a potent nucleophile that can react with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce substituents at the 4-position.[10]

Reactivity of the Pyridine Ring

-

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide using oxidizing agents like m-CPBA or H₂O₂. This modification can alter the electronic properties and steric profile of the molecule.

-

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, under forcing conditions, substitution may occur, primarily at the positions meta to the nitrogen atom.

-

Nucleophilic Substitution: The pyridine ring is generally resistant to nucleophilic aromatic substitution unless activated by electron-withdrawing groups or in the form of a pyridinium salt.

Applications in Drug Discovery and Agrochemicals

The primary utility of this compound lies in its role as a versatile scaffold for the synthesis of biologically active compounds.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

A significant body of research highlights the importance of the isoxazole scaffold in the design of ligands for nicotinic acetylcholine receptors.[11][12][13][14] These receptors are implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and pain. This compound serves as a key starting material for the synthesis of novel nAChR agonists, partial agonists, and allosteric modulators.[1][2] The pyridine nitrogen can act as a key hydrogen bond acceptor, mimicking the interaction of the natural ligand, acetylcholine. The isoxazole ring provides a rigid spacer and can be further functionalized to optimize binding affinity and selectivity for different nAChR subtypes.

Caption: Role of the core scaffold in developing nAChR modulators.

Other Therapeutic Areas

Derivatives of isoxazole carboxylic acids have demonstrated a broad range of biological activities, suggesting that this compound could be a valuable starting point for drug discovery in other areas:

-

Antimicrobial Agents: The isoxazole nucleus is present in several antibacterial drugs, such as sulfamethoxazole. Novel derivatives could be explored for their efficacy against resistant bacterial strains.[9]

-

Enzyme Inhibitors: Isoxazole-containing compounds have been identified as inhibitors of various enzymes, including xanthine oxidase, which is a target for the treatment of gout.[15][16]

-

Anticancer Agents: The isoxazole scaffold has been incorporated into molecules with antiproliferative activity.

Agrochemicals

The isoxazole ring is a known toxophore in a number of commercial pesticides. This compound can serve as a building block for the synthesis of novel insecticides, herbicides, and fungicides with potentially improved efficacy and selectivity.[1][2]

Conclusion

This compound is a strategically important heterocyclic building block with a rich chemical profile. Its synthesis is accessible through well-established cycloaddition methodologies, and its distinct functional groups offer multiple handles for chemical modification. The proven utility of the isoxazole-pyridine scaffold in the development of potent and selective nicotinic acetylcholine receptor modulators underscores its significance in modern drug discovery. Further exploration of the reactivity and biological potential of this compound and its derivatives is likely to yield novel candidates for the treatment of a variety of diseases and for applications in agrochemical science. This guide serves as a foundational resource for researchers seeking to leverage the unique chemical properties of this versatile molecule.

References

-

Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]

-

PubMed. New Isoxazole Derivatives Designed as Nicotinic Acetylcholine Receptor Ligand Candidates. Available from: [Link]

-

PubMed. Improving the nicotinic pharmacophore with a series of (Isoxazole)methylene-1-azacyclic compounds: synthesis, structure-activity relationship, and molecular modeling. Available from: [Link]

-

National Institutes of Health. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Available from: [Link]

-

MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]

-

ResearchGate. New isoxazole derivatives designed as nicotinic acetylcholine receptor ligand candidates | Request PDF. Available from: [Link]

-

Chemsrc. 5-(2-Pyridyl)isoxazole-3-carboxylic Acid | CAS#:893638-37-4. Available from: [Link]

-

PubMed Central. Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

National Institutes of Health. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Available from: [Link]

-

Canadian Science Publishing. Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Available from: [Link]

-

ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Available from: [Link]

-

MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Available from: [Link]

-

National Institutes of Health. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available from: [Link]

-

PubMed. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Available from: [Link]

-

Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available from: [Link]

-

PubChem. 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid. Available from: [Link]

-

Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Available from: [Link]

-

University of California, Davis. Table of Characteristic IR Absorptions. Available from: [Link]

-

PubChem. 3,3'-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid). Available from: [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

-

pKa Data Compiled by R. Williams. Available from: [Link]

-

MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

-

MDPI. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Available from: [Link]

-

PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Available from: [Link]

Sources

- 1. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media [mdpi.com]

- 2. This compound [myskinrecipes.com]

- 3. 893638-39-6|this compound|BLD Pharm [bldpharm.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 6. 5-(2-Pyridyl)isoxazole-3-carboxylic Acid | CAS#:893638-37-4 | Chemsrc [chemsrc.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid | C9H6N2O3 | CID 16790800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. benchchem.com [benchchem.com]

- 14. eontrading.uk [eontrading.uk]

- 15. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

5-(3-Pyridyl)isoxazole-3-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-(3-Pyridyl)isoxazole-3-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic pathway for this compound, a pivotal intermediate in modern medicinal chemistry.[1] The isoxazole scaffold is a privileged structure, frequently incorporated into biologically active compounds due to its unique electronic properties and ability to act as a bioisostere for other functional groups.[2][3][4][5] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and practical experimental protocols. The core of the synthesis relies on the robust and versatile [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a cornerstone of heterocyclic chemistry.[2][6]

Strategic Overview: The [3+2] Cycloaddition Approach

The most efficient and widely adopted strategy for constructing the 3,5-disubstituted isoxazole ring system is the 1,3-dipolar cycloaddition reaction.[2][3] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, in this case, an alkyne.

The causality behind this strategic choice is twofold:

-

High Efficiency and Convergence: The cycloaddition step assembles the core heterocyclic ring in a single, often high-yielding, step from two readily accessible fragments.

-

Regiocontrol: The reaction between a terminal alkyne and a nitrile oxide typically proceeds with high regioselectivity, yielding the 3,5-disubstituted isoxazole isomer almost exclusively.[3][7][8] This predictability is crucial for avoiding the formation of isomeric impurities that would complicate purification and downstream applications.

The overall synthetic workflow can be visualized as a three-stage process: preparation of the two key synthons, their subsequent cycloaddition, and final functional group manipulation.

Figure 1: High-level workflow for the synthesis of the target compound.

Detailed Synthetic Pathway and Mechanistic Insights

The synthesis is logically dissected into three primary stages, beginning with the preparation of the key nitrile oxide precursor.

Stage 1: Preparation of 3-Acetylpyridine Oxime

The nitrile oxide dipole is highly reactive and unstable, necessitating its generation in situ immediately prior to the cycloaddition.[6] The most reliable and common precursor for this is an aldoxime or ketoxime.

-

Starting Material: The synthesis commences with 3-acetylpyridine, a commercially available building block derived from the pyridine core.[9][10] Should it need to be synthesized, established methods involve the reaction of nicotinic acid esters with acetic acid over a catalyst.[9][11]

-

Reaction: The formation of the oxime is a classic condensation reaction between the ketone functionality of 3-acetylpyridine and hydroxylamine hydrochloride. The reaction is typically performed in an aqueous or alcoholic solvent with a mild base (e.g., sodium carbonate or pyridine) to neutralize the HCl released from the hydroxylamine salt.

Caption: Reaction scheme for the formation of 3-acetylpyridine oxime.

Experimental Protocol 1: Synthesis of 3-Acetylpyridine Oxime [12]

-

Dissolve hydroxylamine hydrochloride (1.1 eq) in water.

-

Add a solution of 3-acetylpyridine (1.0 eq) in a suitable solvent like ethanol.

-

Add sodium carbonate (1.2 eq) portion-wise to the stirring mixture to maintain a slightly basic pH.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

The product often precipitates from the reaction mixture. Collect the solid by suction filtration, wash with cold water, and dry under vacuum. The product is typically a mixture of E/Z isomers and can be used without further purification.[12]

Stage 2: [3+2] Cycloaddition to Form the Isoxazole Core

This is the key bond-forming step where the five-membered heterocyclic ring is constructed.

-

Causality of Reagent Choice: The alkyne partner chosen is typically an ester of propiolic acid, such as ethyl propiolate. Using the ester form serves two purposes: it is a stable, liquid reagent that is easy to handle, and it protects the carboxylic acid functionality, which would otherwise interfere with the basic or oxidative conditions required for nitrile oxide generation.

-

Mechanism:

-

Nitrile Oxide Generation: The 3-acetylpyridine oxime is oxidized in situ to generate the corresponding nitrile oxide. A common and effective method involves using a mild oxidant like sodium hypochlorite (NaOCl, household bleach) in a solvent such as dichloromethane (DCM) or ethyl acetate.[13] Hypervalent iodine reagents are also highly effective.[8][14]

-

Cycloaddition: The freshly generated, electron-rich nitrile oxide rapidly undergoes a concerted [3+2] cycloaddition with the electron-deficient alkyne (ethyl propiolate). The reaction's regiochemistry is dictated by frontier molecular orbital theory, leading specifically to the formation of ethyl 5-(3-pyridyl)isoxazole-3-carboxylate.

-

Experimental Protocol 2: Synthesis of Ethyl 5-(3-Pyridyl)isoxazole-3-carboxylate

-

Dissolve 3-acetylpyridine oxime (1.0 eq) and ethyl propiolate (1.1 eq) in ethyl acetate or DCM.

-

Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Add aqueous sodium hypochlorite solution (e.g., 10-15% commercial bleach, 1.5-2.0 eq) dropwise over 30-60 minutes, ensuring the temperature does not rise above 5-10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours or until TLC analysis indicates the consumption of the oxime.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ester product.

Stage 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction.

-

Reaction Conditions: The ester is treated with a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixed solvent system like THF/water or ethanol/water.[15][16] LiOH is often preferred as it can sometimes lead to cleaner reactions and easier workups.

-

Mechanism: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction yields the carboxylate salt. Subsequent acidification with a mineral acid (e.g., dilute HCl) to a pH of ~3-4 protonates the carboxylate to give the final carboxylic acid product.[17]

Experimental Protocol 3: Hydrolysis to this compound

-

Dissolve the ethyl 5-(3-pyridyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

-

Add LiOH·H₂O (1.5-2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.[15]

-

Cool the aqueous layer in an ice bath and carefully acidify by dropwise addition of 1M HCl until the pH is approximately 3-4.

-

The carboxylic acid product will precipitate as a solid. Collect the solid by suction filtration, wash with cold water, and dry thoroughly under vacuum.

Data Summary

The following table summarizes the typical parameters for the described synthetic pathway. Yields are representative and can vary based on scale and purification efficiency.

| Step | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 3-Acetylpyridine, NH₂OH·HCl, Na₂CO₃ | Water/Ethanol | RT | 2 - 4 | 85 - 95 |

| 2 | 3-Acetylpyridine oxime, Ethyl propiolate, NaOCl | Ethyl Acetate | 0 to RT | 2 - 4 | 60 - 75 |

| 3 | Isoxazole ester, LiOH·H₂O, then HCl (aq) | THF/Water | RT | 1 - 3 | 90 - 98 |

Concluding Remarks

The synthesis of this compound is reliably achieved through a robust three-stage process centered around a regioselective 1,3-dipolar cycloaddition. This pathway utilizes readily available starting materials and employs well-understood, scalable chemical transformations. The expertise in choosing an esterified alkyne and generating the nitrile oxide in situ is critical to the success of the synthesis, ensuring high purity and yield of the isoxazole core. The protocols described herein provide a self-validating system for the laboratory-scale production of this valuable pharmaceutical intermediate, forming a solid foundation for further research and development activities.

References

-

Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (n.d.). Sciforum. Retrieved January 11, 2026, from [Link]

-

Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. (2012). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (2022). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

-

1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. (n.d.). ChemTube3D. Retrieved January 11, 2026, from [Link]

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3. (2022). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

How to hydrolyze ester in presence of isoxazole moiety? (2017). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

3-Acetylpyridine oxime Or 3-Acetylpyridine oxime. (n.d.). IndiaMART. Retrieved January 11, 2026, from [Link]

-

4-Acetylpyridine oxime. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

-

An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2020). National Institutes of Health. Retrieved January 11, 2026, from [Link]

- Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (2013). Google Patents.

-

3-Acetylpyridine-oxime. (n.d.). Jubilant Ingrevia. Retrieved January 11, 2026, from [Link]

-

Preparation of 3-acetylpyridine. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

-

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

mechanism of ester hydrolysis. (2019). YouTube. Retrieved January 11, 2026, from [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2022). MDPI. Retrieved January 11, 2026, from [Link]

-

Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). ACS Publications. Retrieved January 11, 2026, from [Link]

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed. Retrieved January 11, 2026, from [Link]

-

Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. (2012). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Retrieved January 11, 2026, from [Link]

-

Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023). SAR Publication. Retrieved January 11, 2026, from [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 10. indiamart.com [indiamart.com]

- 11. prepchem.com [prepchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. tandfonline.com [tandfonline.com]

- 14. sciforum.net [sciforum.net]

- 15. researchgate.net [researchgate.net]

- 16. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 17. youtube.com [youtube.com]

Spectroscopic Blueprint of a Key Heterocycle: A Technical Guide to 5-(3-Pyridyl)isoxazole-3-carboxylic acid

Molecular Structure and its Spectroscopic Implications

5-(3-Pyridyl)isoxazole-3-carboxylic acid possesses a unique electronic and structural framework, comprising a central isoxazole ring substituted with a pyridine ring at the 5-position and a carboxylic acid at the 3-position. This arrangement of aromatic and functional groups gives rise to a distinct spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons on the isoxazole and pyridine rings, as well as the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms in the heterocyclic rings and the carboxylic acid group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H (Isoxazole, C4-H) | 7.0 - 7.2 | Singlet (s) | - | The isoxazole proton is expected to be a singlet due to the absence of adjacent protons. |

| H (Pyridine, C2'-H) | ~9.2 | Doublet of doublets (dd) or Singlet | - | This proton is ortho to the nitrogen and is expected to be the most downfield of the pyridine protons. |

| H (Pyridine, C6'-H) | ~8.8 | Doublet (d) | ~4.0 - 5.0 | This proton is also ortho to the nitrogen. |

| H (Pyridine, C4'-H) | ~8.4 | Doublet of triplets (dt) or Multiplet | ~8.0, ~1.5 | This proton is meta to the nitrogen and coupled to both C5'-H and C2'-H. |

| H (Pyridine, C5'-H) | ~7.6 | Triplet (t) or Multiplet | ~8.0 | This proton is meta to the nitrogen and coupled to C4'-H and C6'-H. |

| H (Carboxylic Acid, -COOH) | > 12.0 | Broad Singlet (br s) | - | The carboxylic acid proton is highly deshielded and often appears as a broad signal that can exchange with D₂O. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the aromaticity of the rings.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C (Carboxylic Acid, -COOH) | 160 - 165 | The carbonyl carbon of the carboxylic acid is expected in this region. |

| C (Isoxazole, C3) | ~158 | This carbon is attached to the carboxylic acid and is part of the isoxazole ring. |

| C (Isoxazole, C5) | ~170 | This carbon is attached to the pyridine ring and is part of the isoxazole ring. |

| C (Isoxazole, C4) | ~100 | This carbon bears the only proton on the isoxazole ring. |

| C (Pyridine, C2') | ~152 | This carbon is adjacent to the nitrogen in the pyridine ring. |

| C (Pyridine, C6') | ~148 | This carbon is also adjacent to the nitrogen in the pyridine ring. |

| C (Pyridine, C4') | ~135 | This carbon is para to the nitrogen in the pyridine ring. |

| C (Pyridine, C3') | ~125 | This is the point of attachment to the isoxazole ring. |

| C (Pyridine, C5') | ~124 | This carbon is meta to the nitrogen in the pyridine ring. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. The choice of solvent is critical as it must dissolve the compound without reacting with it.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

-

2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic rings, and the C=N and N-O bonds of the isoxazole ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong | This very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp | The carbonyl stretch of the carboxylic acid. Conjugation with the isoxazole ring may shift this to a slightly lower wavenumber. |

| C=N (Isoxazole & Pyridine) | 1580-1650 | Medium to Strong | Stretching vibrations of the carbon-nitrogen double bonds in the heterocyclic rings. |

| C=C (Aromatic) | 1450-1600 | Medium to Weak | Aromatic ring stretching vibrations. Multiple bands are expected in this region. |

| N-O (Isoxazole) | 1300-1400 | Medium | N-O stretching vibration within the isoxazole ring. |

| C-O (Carboxylic Acid) | 1200-1300 | Strong | C-O stretching vibration of the carboxylic acid. |

| C-H (Aromatic) | 3000-3100 | Medium to Weak | C-H stretching vibrations of the aromatic protons. |

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an IR spectrum is as follows:

-

Sample Preparation: The spectrum can be obtained using either a KBr (potassium bromide) pellet or as a thin film from a solution. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum

The molecular formula of this compound is C₉H₆N₂O₃, with a molecular weight of 190.16 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be a key identifier.

| m/z (mass-to-charge ratio) | Predicted Identity | Notes |

| 190 | [M]⁺ | The molecular ion peak. |

| 145 | [M - COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway. |

| 117 | [M - COOH - N]⁺ or [M - COOH - CO]⁺ | Further fragmentation of the isoxazole ring. |

| 78 | [C₅H₄N]⁺ | A fragment corresponding to the pyridyl cation. |

Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is expected to proceed through several key steps, initiated by the loss of the carboxylic acid group.

Caption: A plausible mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

The following protocol would be suitable for analyzing this compound:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode is a common and effective technique for this type of molecule.

-

Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is preferred to obtain accurate mass measurements.

-

Tandem MS (MS/MS): To study the fragmentation patterns, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

Conclusion

The spectroscopic data of this compound, as predicted from fundamental principles and comparison with related structures, provides a detailed blueprint for its structural characterization. The combination of NMR, IR, and Mass Spectrometry offers a powerful and complementary approach to confirming the identity and purity of this important heterocyclic compound. The experimental protocols outlined in this guide provide a solid foundation for researchers to obtain and interpret the spectroscopic data for this and similar molecules, ensuring the scientific rigor required in drug discovery and development.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Field, L. D., Sternhell, S., & Kalman, J. R. (2012).

- de Hoffmann, E., & Stroobant, V. (2007).

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

-

ChemSrc. (2023, September 11). 5-(2-Pyridyl)isoxazole-3-carboxylic Acid. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubMed. (2014). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

An In-depth Technical Guide to the Crystal Structure of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 5-(3-Pyridyl)isoxazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. While a definitive crystal structure has not been publicly deposited, this document leverages established crystallographic principles and comparative analysis of analogous structures to present a predictive yet robust model. We will detail a validated synthetic pathway and proven methodologies for crystallization and single-crystal X-ray diffraction (SCXRD). The core of this guide focuses on a predictive structural analysis, detailing expected intramolecular geometry, intermolecular interactions, and supramolecular assembly. This information is critical for professionals in drug design, where understanding the three-dimensional conformation and packing of a molecule can directly inform structure-activity relationship (SAR) studies and the development of novel therapeutics, particularly nicotinic acetylcholine receptor (nAChR) modulators.

Introduction: The Significance of a Heterocyclic Scaffold

This compound belongs to the isoxazole class of five-membered heterocyclic compounds, which are of immense importance in drug discovery due to their wide spectrum of biological activities and therapeutic potential.[1][2] The incorporation of an isoxazole ring can enhance physicochemical properties, and this scaffold is present in numerous FDA-approved drugs.[3]

The title compound is particularly significant as a key intermediate in the synthesis of pharmaceutical agents, especially those designed as nicotinic acetylcholine receptor (nAChR) modulators.[4] These receptors are implicated in a variety of neurological and psychiatric conditions, and their modulation is a promising strategy for developing treatments for cognitive disorders, depression, and neurodegenerative diseases.[5][6] An unambiguous understanding of the three-dimensional structure of this building block is paramount for rational drug design, enabling precise modification and optimization of lead compounds.[7]

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

Proposed Synthetic Protocol

A plausible and efficient route for the synthesis of this compound involves a [3+2] cycloaddition reaction, a common and robust method for forming the isoxazole ring.[2] The following protocol is proposed based on established methodologies for similar derivatives.[3][8][9]

Step-by-Step Synthesis:

-

Oxime Formation: React 3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent to form 3-pyridinealdoxime.

-

Nitrile Oxide Generation: The aldoxime is then chlorinated using a reagent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF). The resulting chloro-oxime is treated in situ with a non-nucleophilic base (e.g., triethylamine) to generate the reactive 3-pyridylnitrile oxide intermediate.

-

Cycloaddition: The nitrile oxide is immediately reacted with an appropriate three-carbon synthon bearing a carboxylic acid or a precursor group, such as ethyl propiolate. This cycloaddition forms the 5-(3-pyridyl)isoxazole-3-carboxylate ester.

-

Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid product using standard conditions, such as aqueous sodium hydroxide followed by acidic workup.

-

Purification: The final product should be purified by recrystallization or column chromatography to ensure the high purity (>99%) required for successful crystallization.

Diagram: Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Crystallization Methodology

Growing diffraction-quality single crystals is often the most challenging step.[10][11] Success relies on achieving slow nucleation from a supersaturated solution. A screening of various solvents and techniques is essential.

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) to near-saturation in a clean vial. Loosely cap the vial to allow the solvent to evaporate over several days.[12][13]

-

Vapor Diffusion: This is often the most successful method for small molecules.[12][13]

-

Dissolve the compound in a small amount of a "good" solvent (e.g., DMF or methanol) in a small, open vial.

-

Place this vial inside a larger, sealed jar containing a larger volume of a volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane).

-

The anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystal growth.

-

-

Solvent Layering: Carefully layer a less dense anti-solvent over a more dense, saturated solution of the compound. Crystals will form at the interface as the solvents slowly mix.[12]

Causality: The key to all these methods is to approach the point of insolubility slowly. Rapid precipitation leads to the formation of amorphous powder or microcrystals, which are unsuitable for single-crystal diffraction.[14] The choice of solvent is critical as it can influence crystal packing and may even be incorporated into the crystal lattice.[12]

Definitive Structural Analysis: The Single-Crystal X-ray Diffraction Workflow

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous determination of the three-dimensional structure of small molecules.[7][15] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Diagram: SCXRD Experimental Workflow

Caption: Standard workflow for small molecule crystal structure determination.[7][15]

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[16]

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and the intensities of thousands of unique reflections.[16]

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., Direct Methods or Patterson methods) to generate an initial electron density map, which reveals the positions of the atoms.[15]

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods, optimizing atomic positions, and thermal parameters to achieve the best possible fit.

-

Validation: The final structure is validated for geometric and crystallographic reasonability. The data is then typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the standard Crystallographic Information File (CIF) format.[7]

Predictive Crystal Structure Analysis

In the absence of an experimental structure for this compound, we can employ the principles of Crystal Structure Prediction (CSP) and comparative analysis with known structures to build a highly reliable model.[17][18][19]

Predicted Intramolecular Geometry

The molecule consists of a planar isoxazole ring linked to a planar pyridine ring and a carboxylic acid group.

-

Planarity: The isoxazole and pyridine rings are expected to be individually planar. However, there will likely be a dihedral angle between the two rings due to steric hindrance and the optimization of crystal packing forces. Based on analogous structures, this angle could range from 10° to 40°.

-

Bond Lengths and Angles: The bond lengths within the isoxazole and pyridine rings will conform to standard values for aromatic heterocyclic systems. The C-O and C=O bond lengths of the carboxylic acid group will be approximately 1.31 Å and 1.22 Å, respectively.

Predicted Intermolecular Interactions and Supramolecular Assembly

The crystal packing will be dominated by strong hydrogen bonds and supplemented by weaker interactions.[20][21]

-

Hydrogen Bonding: The most significant interaction will be the hydrogen bond between the carboxylic acid groups of adjacent molecules. This is a highly robust and predictable interaction that typically forms a centrosymmetric dimer, creating an R²₂(8) graph-set motif.

-

π-π Stacking: The aromatic pyridine and isoxazole rings provide opportunities for π-π stacking interactions between adjacent dimers, likely in a slipped or offset arrangement to minimize electrostatic repulsion.[22]

-

C-H···N/O Interactions: Weaker C-H···N and C-H···O hydrogen bonds involving the pyridine nitrogen and the oxygen atoms of the isoxazole and carboxyl groups will further stabilize the three-dimensional crystal lattice.[23][24]

Diagram: Predicted Intermolecular Interactions

Caption: Predicted supramolecular assembly via key intermolecular forces.

Data Summary

The following table summarizes the key molecular information for the target compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | Calculated |

| Molecular Weight | 190.16 g/mol | Calculated |

| CAS Number | 893638-39-6 | [2] |

| Predicted Crystal System | Monoclinic or Orthorhombic | Comparative Analysis |

| Predicted Space Group | P2₁/c or P-1 | High probability for centrosymmetric packing |

| Key Functional Groups | Carboxylic Acid, Pyridine, Isoxazole | Structure |

| Primary H-Bond Donor | Carboxylic Acid -OH | Structure |

| Primary H-Bond Acceptors | Carboxyl C=O, Pyridine N, Isoxazole N/O | Structure |

Implications for Drug Development

A detailed understanding of the solid-state structure of this compound provides critical insights for drug development professionals:

-

Conformational Analysis: The crystal structure reveals the lowest energy conformation of the molecule in the solid state. This preferred geometry is invaluable for computational modeling and understanding how derivatives might bind to a target receptor like the nAChR.

-

Polymorph Screening: Knowledge of the primary crystal packing motifs can guide polymorph screening, which is essential for ensuring the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API).

-

Structure-Activity Relationships (SAR): By understanding the existing intermolecular interactions, medicinal chemists can design derivatives that either mimic these interactions at a biological target or introduce new functionalities to modulate activity, selectivity, and pharmacokinetic properties. For instance, replacing the carboxylic acid with a bioisostere could fundamentally alter the hydrogen bonding capacity and subsequent biological effect.

Conclusion

While awaiting experimental determination, this guide provides a comprehensive and technically grounded framework for understanding the crystal structure of this compound. Through a combination of proposed synthetic and crystallographic protocols, alongside a predictive analysis based on established chemical principles, we have constructed a robust model of its molecular geometry and supramolecular architecture. The dominant features are predicted to be strong carboxylic acid dimerization via hydrogen bonds, supported by π-π stacking of the aromatic rings. This structural knowledge is a vital tool for researchers, offering the foundational insight required to effectively utilize this important heterocyclic scaffold in the rational design and development of next-generation therapeutics.

References

- BenchChem. (n.d.). A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus.

-

MDPI. (n.d.). A Comprehensive Review of Machine-Learning Approaches for Crystal Structure/Property Prediction. Retrieved from [Link]

-

Philip, A., et al. (2015). The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development. PMC - PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Crystal structure prediction. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

CCDC. (2021). What is Crystal Structure Prediction? And why is it so difficult?. Retrieved from [Link]

-

arXiv. (n.d.). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. Retrieved from [Link]

-

ResearchGate. (2022). Machine Learning Approaches for Predicting Crystal Systems: A Brief Review and a Case Study. Retrieved from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. Retrieved from [Link]

-

University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]

-

Gould, T. D., et al. (2017). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PMC - PubMed Central. Retrieved from [Link]

-

Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Retrieved from [Link]

-

G. G. G., et al. (2018). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Retrieved from [Link]

-

Leggio, A., et al. (2021). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Retrieved from [Link]

-

Semantic Scholar. (n.d.). X-ray Crystallography of Small Molecules: Theory and Workflow. Retrieved from [Link]

-

Fustero, S., et al. (2011). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]

-

University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods. X-Ray Crystallography Facility. Retrieved from [Link]

-

Cohen, S. L. (2000). x Ray crystallography. PMC - PubMed Central. Retrieved from [Link]

-

ResearchGate. (2014). Nicotinic Acetylcholine Receptor Modulators. Retrieved from [Link]

-

PMC - NIH. (n.d.). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

-

ACS Publications. (n.d.). A Novel Route to 5-Substituted 3-Isoxazolols. The Journal of Organic Chemistry. Retrieved from [Link]

-

University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structures depicting selected intermolecular interactions. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

-

ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions as dotted lines. Retrieved from [Link]

-

ResearchGate. (n.d.). A part of the crystal structure of (I), showing the intermolecular interactions as dashed lines. Retrieved from [Link]

-

PMC - NIH. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Retrieved from [Link]

-

MDPI. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sptlabtech.com [sptlabtech.com]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 20. Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Solubility of 5-(3-Pyridyl)isoxazole-3-carboxylic acid in different solvents

An In-Depth Technical Guide to Determining the Solubility of 5-(3-Pyridyl)isoxazole-3-carboxylic Acid

Authored by a Senior Application Scientist

Foreword: The Crucial Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the journey of a molecule from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone.[1][2] Poor aqueous solubility can lead to a cascade of complications, including unpredictable in vitro results, diminished bioavailability, and difficulties in formulation.[3][4] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of a specific, yet representative, molecule: this compound.

While specific solubility data for this compound is not extensively published, this guide will equip you with the theoretical knowledge and practical, field-proven protocols to generate this critical data in your own laboratory. We will delve into the "why" behind experimental choices, ensuring that the methodologies are not just followed, but understood. This compound, used as a key intermediate in the synthesis of pharmaceutical agents, particularly for central nervous system disorders, serves as an excellent model for exploring the solubility of complex heterocyclic compounds bearing both acidic and basic functionalities.[5]

Theoretical Framework: Predicting the Solubility Behavior of this compound

A molecule's solubility is not a single value but a complex interplay of its intrinsic properties and the environment of the solvent.[6] Understanding these factors is paramount to designing a robust experimental plan.

The "Like Dissolves Like" Principle: Polarity and Hydrogen Bonding

The adage "like dissolves like" is a foundational concept in solubility.[7] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses a complex molecular structure with both polar and non-polar characteristics.

-

Polar Moieties: The molecule contains a carboxylic acid group (-COOH), a pyridine ring, and an isoxazole ring. These features, with their nitrogen and oxygen atoms, are capable of forming hydrogen bonds, a strong type of dipole-dipole interaction.[8][9]

-

Expected Solubility: Due to these polar groups, the compound is expected to have higher solubility in polar solvents like water, methanol, and ethanol.[8] Conversely, its solubility in non-polar solvents such as hexane or benzene is likely to be low.[8] Semipolar solvents, like acetone or ethyl acetate, may act as intermediate solvents, enhancing solubility where purely polar or non-polar solvents fail.[9]

The Influence of pH on an Ionizable Molecule

The presence of both a carboxylic acid and a basic pyridine ring makes the solubility of this compound highly dependent on the pH of the aqueous medium.[7][10]

-

Carboxylic Acid Group: Carboxylic acids are weak acids that can donate a proton to become a negatively charged carboxylate ion (-COO⁻).[7] In alkaline solutions (high pH), the equilibrium shifts towards the deprotonated, charged form, which is significantly more water-soluble than the neutral, protonated form.[7][11]

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a weak base and can accept a proton to become a positively charged pyridinium ion. In acidic solutions (low pH), this protonation will increase the molecule's polarity and, consequently, its aqueous solubility.

-

Isoelectric Point: There will be a specific pH, the isoelectric point (pI), at which the molecule has no net electrical charge. At this pH, the molecule is at its least soluble in aqueous solutions. The intrinsic solubility is the lowest observed solubility, typically when the pH is more than 2 units away from the pKa on the non-ionizing side.[12]

The Impact of Temperature

For most solid solutes, solubility increases with temperature.[8][13] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the bonds within the crystal lattice.[14] According to Le Châtelier's Principle, increasing the temperature of an endothermic process will shift the equilibrium towards the products, in this case, the dissolved solute.[13] Therefore, it is crucial to control the temperature during solubility experiments.[12]

The Role of the Crystal Lattice

The solid-state properties of a compound significantly influence its solubility.[1] The energy required to overcome the forces holding the molecules together in the crystal lattice (lattice energy) must be compensated by the energy released upon solvation.[15][16] Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[1] Therefore, it is essential to characterize the solid form of the material being tested.

Experimental Design and Strategy

A well-designed experimental plan is critical for obtaining accurate and reproducible solubility data. The following logical workflow outlines the key stages.

Caption: Experimental workflow for solubility determination.

Preliminary Physicochemical Characterization

Before embarking on extensive solubility studies, it is prudent to determine some fundamental properties of your compound.

-

pKa Determination: The acid dissociation constant (pKa) is essential for understanding the pH-solubility profile.[17][18] Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[17][18][19]

-

Solid-State Characterization: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can identify the crystalline form of your material. This is crucial as different polymorphs can have different solubilities.[20][21]

Solvent Selection

The choice of solvents should be guided by the intended application of the solubility data. A typical screening panel would include:

-

Aqueous Buffers: A range of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) is essential for pharmaceutical applications.

-

Organic Solvents: A selection of polar (e.g., methanol, ethanol, DMSO) and non-polar (e.g., hexane, toluene) solvents will provide a broad understanding of the compound's solubility characteristics.

-

Biorelevant Media: For drug development, simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) can provide more physiologically relevant solubility data.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices to ensure data integrity.

Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[22] It involves equilibrating an excess of the solid compound with the solvent over a defined period.[3][22]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., phosphate-buffered saline pH 7.4, methanol, acetonitrile)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. An amount that is visually in excess after equilibration is sufficient (e.g., 2-5 mg).

-

Solvent Addition: Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours.[3][12] Causality Note: Longer incubation times are required to ensure that true thermodynamic equilibrium is reached, especially for poorly soluble compounds.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials to further pellet the undissolved solid.[3][4]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the aliquot through a 0.45 µm syringe filter to remove any remaining fine particles. Trustworthiness Check: The first few drops of the filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.

-

Dilution and Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.[3][23]

Protocol 2: pKa Determination using Potentiometric Titration

This protocol allows for the determination of the pKa values of the carboxylic acid and pyridine moieties, which is crucial for interpreting the pH-solubility profile.[17][18][19]

Objective: To determine the pKa values of this compound.

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

Deionized water (carbonate-free)

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a known volume of deionized water. If the compound's water solubility is too low, a co-solvent like methanol can be used, but the resulting pKa will be an apparent pKa (pKaapp).[24]

-

Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Acidic Titration: Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of titrant. Continue the titration past the equivalence point.

-

Basic Titration: In a separate experiment, titrate a fresh solution of the compound with the standardized NaOH solution, again recording the pH at each step.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points are identified as the points of maximum slope on the titration curve.[24]

Protocol 3: Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward method for quantifying the concentration of a dissolved compound, provided it has a suitable chromophore.[25][26]

Objective: To quantify the concentration of this compound in solution.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Stock solution of the compound of known concentration

-

Solvent used for solubility determination

Procedure:

-

Wavelength Scan: Prepare a dilute solution of the compound and scan across a range of UV-visible wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at the predetermined λmax.

-

Linear Regression: Plot a graph of absorbance versus concentration. The data should be linear and pass through the origin (or close to it). Perform a linear regression to obtain the equation of the line (y = mx + c), which adheres to the Beer-Lambert Law.

-

Sample Measurement: Measure the absorbance of the filtered sample from the solubility experiment (Protocol 1).

-

Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of the unknown sample. Trustworthiness Check: Ensure the absorbance of the unknown sample falls within the linear range of the calibration curve. If not, the sample must be diluted accordingly and re-measured.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format for easy comparison and interpretation.

Tabulated Solubility Data

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | pH (for aqueous) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | ~pI | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |

| PBS | 7.4 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |

| 0.1 M HCl | 1.0 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |

| 0.1 M NaOH | 13.0 | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |

| Methanol | N/A | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |

| DMSO | N/A | [Experimental Value] | [Experimental Value] | Shake-Flask/HPLC |

The pH-Solubility Profile

A graph of solubility versus pH is a powerful tool for visualizing the impact of ionization on solubility.

Caption: Expected pH-solubility profile for an amphoteric molecule.

Interpretation:

-

At low pH, the pyridine moiety is protonated, leading to higher solubility.

-

As the pH increases towards the isoelectric point (pI), the concentration of the neutral, zwitterionic form increases, and solubility reaches its minimum.

-

At high pH, the carboxylic acid is deprotonated, leading to a sharp increase in solubility.

Conclusion

This guide provides a comprehensive framework for the systematic determination of the solubility of this compound. By integrating a sound theoretical understanding with robust, validated experimental protocols, researchers can generate high-quality, reliable solubility data. This information is not merely a set of numbers but a critical dataset that informs lead optimization, formulation development, and ultimately, the success of a therapeutic candidate. The principles and methodologies outlined herein are broadly applicable to a wide range of ionizable drug candidates, making this a valuable resource for any pharmaceutical development laboratory.

References

- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.